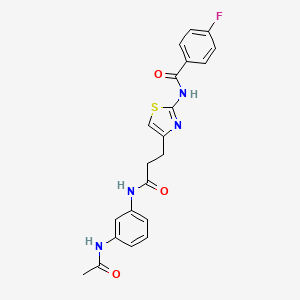

N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[4-[3-(3-acetamidoanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3S/c1-13(27)23-16-3-2-4-17(11-16)24-19(28)10-9-18-12-30-21(25-18)26-20(29)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,27)(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDLVMOJISCNCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the Acetamidophenyl Group: The acetamidophenyl group is introduced through an amide coupling reaction. This can be achieved by reacting 3-acetamidobenzoic acid with an appropriate amine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Formation of the Fluorobenzamide Moiety: The final step involves the introduction of the fluorobenzamide group. This can be done by reacting the intermediate compound with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Nucleophiles like amines, thiols, and alcohols, with solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Research: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Phenyl Ring

- Target Compound : 3-Acetamidophenyl group (electron-withdrawing acetamide at meta position).

- Analog (): 4-(Dimethylamino)phenyl group (electron-donating dimethylamino at para position). Impact: The acetamide group may reduce electron density on the phenyl ring, influencing binding interactions with target proteins. In contrast, the dimethylamino group in the analog could enhance solubility via polarity .

Core Heterocycle Modifications

- Target Compound : Thiazole ring.

- Analog (, Compound 18): Pyrazole ring.

Functional Group Comparisons

Spectroscopic Data

- 13C-NMR (Analog, ) : Pyrrole CH3 groups at 10.91 ppm and aromatic carbons at 102.84–126.69 ppm .

- Target Compound : Expected resonances for the acetamide carbonyl (~170 ppm) and fluorobenzamide carbons (~165 ppm), with thiazole C-2 and C-4 signals near 150–160 ppm.

Comparative Data Table

Key Research Findings

- Substituent Position Matters: Meta-substituted acetamide (target) vs. para-substituted dimethylamino () alters electronic profiles and solubility .

- Heterocycle Choice : Thiazole cores (target, ) outperform pyrazole/pyrrole analogs () in kinase inhibition due to enhanced binding .

- Fluorine’s Role : Single fluorine in benzamide (target) balances metabolic stability and polarity, unlike pesticidal difluorinated analogs .

Biological Activity

N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a fluorobenzamide moiety, and an acetamidophenyl group. Its IUPAC name is N-[4-[3-(3-acetamidoanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide, and it has a molecular formula of with a molecular weight of 420.46 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. The compound interacts with target enzymes by binding to their active sites, leading to inhibition of enzymatic activity and subsequent effects on cellular signaling pathways. This inhibition can result in reduced cell proliferation and induction of apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including solid tumors. For example, one study reported an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating potent inhibitory effects compared to standard treatments .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), particularly HDAC3. Inhibition of HDACs is crucial as these enzymes play a significant role in regulating gene expression related to cancer progression. The fluorine substitution in the compound enhances its selectivity and potency against specific HDAC isoforms, making it a promising candidate for further development as an anticancer agent .

Case Studies

- In Vitro Studies : A study conducted on HepG2 cells demonstrated that treatment with this compound led to significant apoptosis and cell cycle arrest at the G2/M phase. This suggests that the compound not only inhibits cell growth but also triggers programmed cell death pathways .

- Animal Models : In vivo studies using xenograft models have shown that this compound can effectively inhibit tumor growth. The tumor growth inhibition (TGI) rate was reported at 48.89%, comparable to established treatments like SAHA (suberoylanilide hydroxamic acid), which had a TGI of 48.13% .

Research Applications

This compound is being explored for various applications in medicinal chemistry:

- Drug Development : The compound serves as a lead structure for developing new anticancer drugs targeting HDACs.

- Biological Probes : It is utilized in chemical biology studies to investigate small molecule interactions with biological macromolecules.

Summary of Findings

Q & A

Q. What are the recommended synthetic routes and characterization techniques for N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide?

Methodological Answer: The compound can be synthesized via multi-step protocols involving:

Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones, as described in thiazole syntheses .

Amide Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the acetamidophenyl and fluorobenzamide moieties .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol.

Q. Characterization :

- NMR : ¹H and ¹³C NMR to confirm regiochemistry of the thiazole ring and amide bonds. For example, the acetamido proton typically appears at δ 2.1–2.3 ppm .

- FT-IR : Key peaks include C=O stretches (~1680 cm⁻¹ for amides) and C-F stretches (~1220 cm⁻¹) .

- Elemental Analysis : Discrepancies ≤0.3% between theoretical and experimental C/H/N values indicate purity .

Q. How can structural ambiguities in this compound be resolved using advanced spectroscopic methods?

Methodological Answer: Ambiguities (e.g., positional isomerism in the thiazole ring) require:

- 2D NMR (COSY, HSQC, HMBC) : To map proton-proton correlations and assign quaternary carbons. HMBC can confirm connectivity between the thiazole C-2 and the propyl linker .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₉FN₄O₃S: 427.1184; observed: 427.1186) .

- X-ray Crystallography : Definitive proof of stereochemistry and bond lengths, though challenging due to crystallization hurdles .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action as a CDK7 inhibitor?

Methodological Answer:

Kinase Assays :

- Use recombinant CDK7/Cyclin H/Mat1 complex in ATP-competitive assays (e.g., Z’-LYTE® kinase assay) to measure IC₅₀ values .

- Compare inhibition potency with known inhibitors (e.g., THZ1) to establish relative efficacy.

Cellular Validation :

Q. How can researchers address discrepancies in solubility and bioavailability data for this compound?

Methodological Answer:

- Solubility Enhancement :

- Bioavailability Studies :

Q. What strategies are effective for analyzing contradictory data in SAR studies of this compound?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values in similar analogs) require:

Systematic SAR Analysis :

- Compare substituent effects (e.g., fluorobenzamide vs. trifluoromethyl analogs) using 3D-QSAR models (e.g., CoMFA) .

- Validate binding modes via molecular docking (e.g., AutoDock Vina) against CDK7’s crystal structure (PDB: 5U2W) .

Experimental Controls :

Q. How can researchers investigate the compound’s potential off-target effects in kinase signaling pathways?

Methodological Answer:

- Kinome-Wide Profiling : Use platforms like KINOMEscan® to screen against 468 kinases at 1 μM concentration .

- Transcriptomic Analysis : RNA-seq of treated cells to identify dysregulated pathways (e.g., MAPK/ERK, PI3K-AKT) .

- CRISPR-Cas9 Screens : Genome-wide knockout libraries to pinpoint synthetic lethal interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.